molecular formula C9H10N2O3 B2459507 3-(4-Nitrophenoxy)azetidine CAS No. 1219977-31-7

3-(4-Nitrophenoxy)azetidine

Cat. No. B2459507
CAS RN: 1219977-31-7
M. Wt: 194.19
InChI Key: DPNOWKDVXBTCMX-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)azetidine is a chemical compound with the molecular formula C9H10N2O3 . It is a synthetic compound that belongs to the group of azetidine-based nitrogen heterocycles.


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular structure of this compound consists of a four-membered azetidine ring with a nitrophenoxy group attached to it . The molecular weight of this compound is 194.19 g/mol .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 353.9±32.0 °C and its density is predicted to be 1.309±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 8.78±0.40 .

Scientific Research Applications

Azetidine Synthesis and Drug Discovery

Azetidines, including derivatives like 3-(4-Nitrophenoxy)azetidine, have been recognized for their value in drug discovery. These motifs are capable of accessing chemical spaces that are less explored in pharmaceutical research. A notable synthesis approach involves the calcium(II)-catalyzed Friedel-Crafts reaction, which can yield 3,3-diarylazetidines from N-Cbz azetidinols. These azetidines can then be further derivatized into drug-like compounds, leveraging both the azetidine nitrogen and aromatic groups (Denis et al., 2018).

Azetidin-3-ones and Bioactive Compounds

Azetidin-3-ones, a structural isomer of β-lactams, present opportunities for synthesizing functionalized azetidines, though they have not been found in nature. These compounds could serve as versatile substrates for developing new bioactive molecules (Ye, He, & Zhang, 2011).

Anticancer Potential of Azetidine Derivatives

Azetidine derivatives have shown promise in cancer treatment. For instance, some azetidin-based resveratrol derivatives exhibit significant antiproliferative activity on human breast cancer cell lines, suggesting their potential as tools for cancer therapy (Chimento et al., 2013). Additionally, novel thiourea-azetidine hybrids have demonstrated potent anticancer activity against various human cancer cell lines, with some compounds showing greater potency than established drugs like Doxorubicin (Parmar et al., 2021).

Azetidine in Organic Synthesis

In the realm of organic synthesis, azetidine compounds play a significant role. They have been used in the stereoselective synthesis of cis-3,4-disubstituted piperidines, showcasing their utility in medicinal chemistry as valuable templates (Mollet et al., 2011). Moreover, recent advances in synthetic strategies for functionalized azetidines highlight their versatility as heterocyclic synthons, underpinning their importance in the synthesis of a wide range of compounds (Mehra et al., 2017).

Azetidine as Antimicrobial Agents

Azetidine derivatives have also been investigated for their antimicrobial properties. For instance, densely functionalized 2-methylideneazetidines have shown potent antibacterial activity against Gram-positive bacteria, providing a basis for the development of new antibacterial agents (Petrillo et al., 2021).

Future Directions

Azetidines are a vital class of aza-heterocyclic scaffolds prevalent in diverse natural and synthetic products exhibiting a wide range of biological activities . Future research may focus on developing new synthetic strategies for azetidines and exploring their potential applications in various fields such as medicinal chemistry, polymer synthesis, and as chiral templates .

properties

IUPAC Name

3-(4-nitrophenoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-11(13)7-1-3-8(4-2-7)14-9-5-10-6-9/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNOWKDVXBTCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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